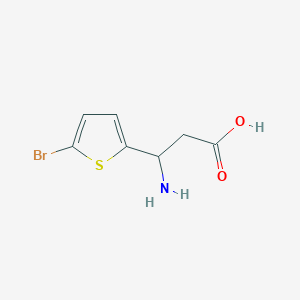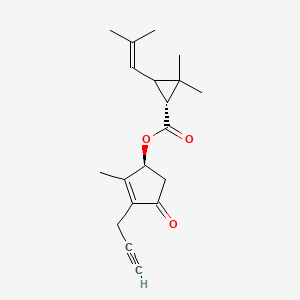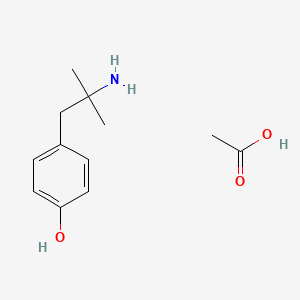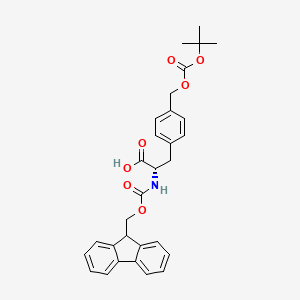
4-Chloro-1,5-naphthyridine hydrochloride
Overview
Description
4-Chloro-1,5-naphthyridine hydrochloride is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, involves various strategies . These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,5-naphthyridine scaffold . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, react with electrophilic or nucleophilic reagents . They also undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Mechanism of Action
The mechanism of action of 4-Chloro-1,5-naphthyridine hydrochloride is not fully understood. However, it is believed that its antimicrobial properties are due to its ability to interfere with the synthesis of bacterial and fungal cell walls. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its potential use in the treatment of neurodegenerative diseases may be due to its ability to inhibit the aggregation of misfolded proteins.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in vitro. It has been shown to have low cytotoxicity towards normal human cells and has not been found to cause significant adverse effects in animal studies. However, further studies are needed to determine its long-term effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chloro-1,5-naphthyridine hydrochloride in lab experiments include its high purity, good yield, and its potential applications in various scientific fields. However, its limitations include its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-Chloro-1,5-naphthyridine hydrochloride. One potential direction is to further explore its potential use as an antimicrobial agent. Another potential direction is to investigate its potential use as an anticancer agent and to determine its mechanism of action in cancer cells. Additionally, further studies are needed to determine its potential use in the treatment of neurodegenerative diseases and to determine its long-term effects on human health.
Scientific Research Applications
4-Chloro-1,5-naphthyridine hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties and can be used as an antibacterial and antifungal agent. It has also been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been explored as a potential drug candidate for the treatment of Parkinson's disease and Alzheimer's disease.
Safety and Hazards
While the specific safety and hazards information for 4-Chloro-1,5-naphthyridine hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is also recommended .
properties
IUPAC Name |
4-chloro-1,5-naphthyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2.ClH/c9-6-3-5-10-7-2-1-4-11-8(6)7;/h1-5H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRSAZMZPOGNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzimidazo[1,2-a]quinoline](/img/structure/B3368101.png)

